molecular formula C9H10F2N2OS B14042262 2-Amino-6,6-difluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

2-Amino-6,6-difluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B14042262
M. Wt: 232.25 g/mol
InChI Key: LJSBGFIUJBPVPJ-UHFFFAOYSA-N
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Description

2-Amino-6,6-difluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound belonging to the class of tetrahydrobenzo[b]thiophenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the structure often enhances the compound’s biological activity and metabolic stability.

Preparation Methods

The synthesis of 2-Amino-6,6-difluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a suitable thiophene derivative with an amine, followed by fluorination and subsequent functional group transformations to introduce the carboxamide moiety. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

2-Amino-6,6-difluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-6,6-difluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to activate the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, which plays a crucial role in cellular defense against oxidative stress. By disrupting the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, the compound enhances the expression of antioxidant and anti-inflammatory genes .

Comparison with Similar Compounds

Compared to other tetrahydrobenzo[b]thiophene derivatives, 2-Amino-6,6-difluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide stands out due to the presence of fluorine atoms, which enhance its biological activity and metabolic stability. Similar compounds include:

Properties

Molecular Formula

C9H10F2N2OS

Molecular Weight

232.25 g/mol

IUPAC Name

2-amino-6,6-difluoro-5,7-dihydro-4H-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C9H10F2N2OS/c10-9(11)2-1-4-5(3-9)15-8(13)6(4)7(12)14/h1-3,13H2,(H2,12,14)

InChI Key

LJSBGFIUJBPVPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2=C1C(=C(S2)N)C(=O)N)(F)F

Origin of Product

United States

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